1-Cyclohexyl-3-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
The compound “1-Cyclohexyl-3-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea” is a complex organic molecule that contains several functional groups and rings, including a cyclohexyl group, an indolin-2-one group, a thiadiazole ring, and a urea group. These groups are common in many pharmaceuticals and biologically active compounds .
Scientific Research Applications
Synthesis Methods
Research highlights that 1-Cyclohexyl-3-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea and its derivatives can be synthesized using various techniques. For example, a method under microwave irradiation provides a convenient way to synthesize 1,3,4‐thiadiazol‐2‐yl urea derivatives from heterocyclic amino compounds and phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate. This method is noted for its efficiency, offering satisfactory yield and better reaction times compared to conventional heating methods (Li & Chen, 2008). Similar microwave-assisted synthesis techniques have been employed for other derivatives, yielding excellent results (Quan Zheng-jun, 2007).
Structural Characterization
The structural characterization of these compounds is typically achieved through various spectroscopic and analytical techniques. For instance, a crystal structure of a related compound was determined by X-ray single crystal diffraction, with other compounds being characterized by 1H NMR, ESI-MS, and elemental analysis (Li & Chen, 2008).
Biological Activities and Applications
Antimicrobial Activity
Several studies have synthesized derivatives of this compound and tested them for antimicrobial activities. Notably, various derivatives have been screened and shown promising results against a range of microbial organisms (Basavarajaiah & Mruthyunjayaswamy, 2010).
Fungicidal and Antitumor Activities
Certain derivatives have also exhibited excellent fungicidal activities against pathogens such as Rhizoctonia solani and Botrytis cinerea. The structural integrity and the presence of specific functional groups in these compounds are thought to contribute significantly to their bioactivity (Xinjian Song et al., 2008). Additionally, there's evidence suggesting the anti-tumor potential of these compounds, with specific derivatives showing significant reduction in lung metastasis in animal models (Zou Xia, 2011).
Mechanism of Action
Target of Action
It is known that similar compounds, such as isatin derivatives, exhibit significant biological, medicinal, and pharmacological activities . They are used in treating and preventing various diseases .
Mode of Action
Based on its structural similarity to isatin derivatives, it can be inferred that it might interact with its targets in a similar manner .
Biochemical Pathways
Isatin derivatives, which are structurally similar, are known to impact several biochemical pathways, leading to their diverse biological and pharmacological activities .
Result of Action
Isatin derivatives are known to exhibit significant biological, medicinal, and pharmacological activities .
Properties
IUPAC Name |
1-cyclohexyl-3-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c25-16(24-11-10-13-6-4-5-9-15(13)24)12-27-19-23-22-18(28-19)21-17(26)20-14-7-2-1-3-8-14/h4-6,9,14H,1-3,7-8,10-12H2,(H2,20,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFCHCWAEUWMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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